molecular formula C17H16BrN3O4S B3863482 PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI) CAS No. 5543-40-8

PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)

Cat. No.: B3863482
CAS No.: 5543-40-8
M. Wt: 438.3 g/mol
InChI Key: QWLIKFIFSCPAJZ-DJKKODMXSA-N
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Description

PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI) is a chemical compound with the molecular formula C9H21O2PS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with diethyl and pyrimidinylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER typically involves the reaction of phosphorodithioic acid with diethyl and pyrimidinylthio reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER.

Chemical Reactions Analysis

Types of Reactions

PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and phosphorothioates.

    Substitution: Nucleophilic substitution reactions can replace the diethyl or pyrimidinylthio groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphorothioates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    PHOSPHORODITHIOIC ACID, O,O-DIETHYL ESTER: This compound has a similar structure but lacks the pyrimidinylthio group.

    PHOSPHORODITHIOIC ACID, O,O,S-TRIMETHYL ESTER: Another similar compound with different alkyl groups.

Uniqueness

PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER is unique due to the presence of the pyrimidinylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-25-16-7-6-12(8-15(16)21(23)24)9-19-20-17(22)11-26-10-13-4-2-3-5-14(13)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLIKFIFSCPAJZ-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416492
Record name AC1NSIFA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-40-8
Record name AC1NSIFA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)
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PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)
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PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)

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